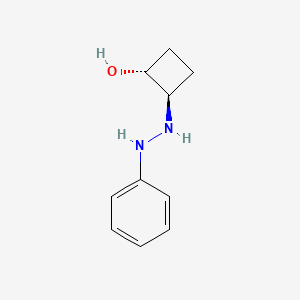
trans-2-(2-Phenylhydrazin-1-yl)cyclobutan-1-ol
Descripción general
Descripción
Trans-2-(2-Phenylhydrazin-1-yl)cyclobutan-1-ol, also known as trans-2-Phenylhydrazine cyclobutanol (TPHCB) is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a cyclic compound with a planar structure, and is composed of two phenyl rings and a four-membered cyclobutane ring. It is a colorless, volatile liquid that has a low melting point and is soluble in organic solvents. Its molecular formula is C10H14N2O and its molecular weight is 178.24 g/mol.
Aplicaciones Científicas De Investigación
TPHCB has been studied for its potential applications in the field of medicinal chemistry. It has been found to have antibacterial, antifungal, and anti-inflammatory activities, and has been studied for its potential use as an anti-cancer agent. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as its potential to inhibit the growth of certain cancer cells.
Mecanismo De Acción
The mechanism of action of TPHCB is not fully understood, but it is believed to be related to its ability to interact with certain proteins and enzymes in the cell. It has been found to interact with proteins involved in the cell cycle, cell growth, and apoptosis, and to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins.
Biochemical and Physiological Effects
TPHCB has been found to have a variety of biochemical and physiological effects, including the inhibition of the growth of certain bacteria and fungi, the inhibition of certain cancer cells, and the inhibition of certain enzymes involved in the metabolism of drugs and toxins. It has also been found to have anti-inflammatory and antioxidant properties, and to have a potential for anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPHCB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized in a laboratory setting. It is also a colorless, volatile liquid, which makes it easier to handle and store. Additionally, it has a wide range of potential applications, making it a versatile compound for use in medicinal chemistry.
However, there are some limitations to using TPHCB in laboratory experiments. It is a relatively unstable compound, and is prone to degradation when exposed to light or air. Additionally, it has a low melting point and is volatile, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on TPHCB. These include further investigations into its biochemical and physiological effects, as well as its potential applications in the field of medicinal chemistry. Additionally, further research into its mechanism of action and its potential for use in cancer treatments could provide valuable insights into its potential therapeutic applications. Finally, further research into its synthesis methods and the stability of the compound could help to improve its use in laboratory experiments.
Propiedades
IUPAC Name |
(1R,2R)-2-(2-phenylhydrazinyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-7-6-9(10)12-11-8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXYNBCTNPJNME-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NNC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NNC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





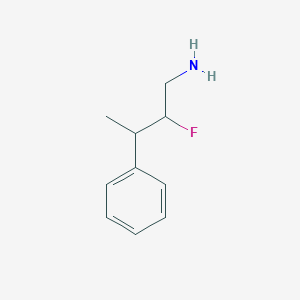
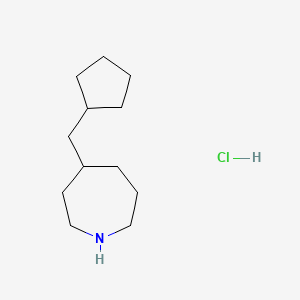

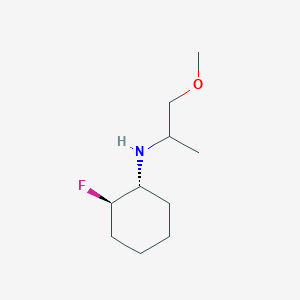
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine Dihydrochloride](/img/structure/B1492403.png)
![1-[(1,3-Oxazol-4-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1492405.png)
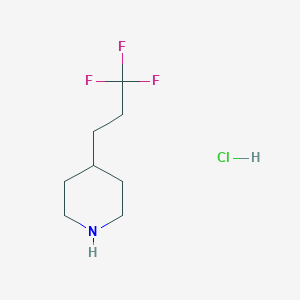

![2-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1492409.png)
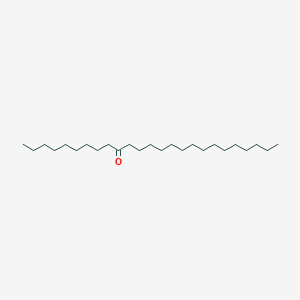
![(3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1492412.png)
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1492414.png)